molecular formula C7H8O5-2 B1241731 (2S)-2-isopropyl-3-oxosuccinate(2-)

(2S)-2-isopropyl-3-oxosuccinate(2-)

Cat. No. B1241731
M. Wt: 172.13 g/mol
InChI Key: HIIZAGQWABAMRR-BYPYZUCNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-isopropyl-3-oxosuccinate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both carboxy groups of (2S)-2-isopropyl-3-oxosuccinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of a (2S)-2-isopropyl-3-oxosuccinic acid.

Scientific Research Applications

  • Enzymatic Reactions in Biosynthesis Pathways

    • (2S)-2-isopropyl-3-oxosuccinate is involved in the leucine-biosynthesis pathway. An enzyme, isopropylmalate dehydrogenase from Thermus thermophilus, catalyzes the conversion of 3-isopropylmalate to (2S)-2-isopropyl-3-oxosuccinate, which is a key step in this biosynthetic pathway (Merli et al., 2010).
  • Synthesis and Characterization of Organic Compounds

    • The compound has been explored in the regioselective synthesis and mass spectrometric analysis of isopropylthio/phenylthiosuccinic acid esters. Its derivatives, such as 2- and 3-isopropylthio/phenylthiosuccinic acid esters, have been studied for their electron impact mass spectral fragmentation (Xu et al., 2000).
  • Oxidation Reactions and Organic Synthesis Methods

    • Research has explored the use of di-isopropyl sulphide in combination with N-chlorosuccinimide for selective oxidation of primary and secondary alcohols, demonstrating its utility in organic synthesis (Kim et al., 1984).
  • Development of Novel Organic Compounds and Catalysts

    • The compound has been used in the synthesis and structural characterization of novel organic compounds like 2-isopropyl-3-hydroxyethyl-1, 3-oxazolidine, contributing to advancements in organic chemistry and materials science (Bin, 2006).
  • Study of Chemical Reactions and Intermediates

    • Research on the synthesis of conformationally restricted substrate analogs and their interaction with 3-isopropylmalate dehydrogenase derived from Thermus thermophilus has provided insights into the enzymatic activity and reaction mechanisms involving (2S)-2-isopropyl-3-oxosuccinate (Chiba et al., 1997).

properties

Product Name

(2S)-2-isopropyl-3-oxosuccinate(2-)

Molecular Formula

C7H8O5-2

Molecular Weight

172.13 g/mol

IUPAC Name

(3S)-2-oxo-3-propan-2-ylbutanedioate

InChI

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-/m0/s1

InChI Key

HIIZAGQWABAMRR-BYPYZUCNSA-L

Isomeric SMILES

CC(C)[C@@H](C(=O)C(=O)[O-])C(=O)[O-]

SMILES

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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